molecular formula C12H20N4O2S B7867725 3-Amino-4-(4-ethylpiperazin-1-yl)benzenesulfonamide

3-Amino-4-(4-ethylpiperazin-1-yl)benzenesulfonamide

Cat. No.: B7867725
M. Wt: 284.38 g/mol
InChI Key: FJOXZDOMYSBNSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-(4-ethylpiperazin-1-yl)benzenesulfonamide is a chemical compound with the molecular formula C16H28N4O2S and a molecular weight of 340.49 g/mol It is characterized by the presence of an amino group, a piperazine ring substituted with an ethyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(4-ethylpiperazin-1-yl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Amino-4-(4-ethylpiperazin-1-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-ethylpiperazin-1-yl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX. This enzyme is overexpressed in hypoxic tumor cells and plays a role in regulating pH and promoting cell survival under low oxygen conditions. By inhibiting carbonic anhydrase IX, the compound disrupts the pH balance in tumor cells, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

    3-Amino-4-(4-methylpiperazin-1-yl)benzenesulfonamide: Similar structure but with a methyl group instead of an ethyl group on the piperazine ring.

    3-Amino-4-(4-phenylpiperazin-1-yl)benzenesulfonamide: Contains a phenyl group on the piperazine ring.

    3-Amino-4-(4-benzylpiperazin-1-yl)benzenesulfonamide: Features a benzyl group on the piperazine ring.

Uniqueness: The presence of the ethyl group on the piperazine ring in 3-Amino-4-(4-ethylpiperazin-1-yl)benzenesulfonamide may confer unique steric and electronic properties, potentially affecting its binding affinity and selectivity for molecular targets compared to its analogs .

Properties

IUPAC Name

3-amino-4-(4-ethylpiperazin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2S/c1-2-15-5-7-16(8-6-15)12-4-3-10(9-11(12)13)19(14,17)18/h3-4,9H,2,5-8,13H2,1H3,(H2,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOXZDOMYSBNSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.